molecular formula C9H8N2O B2402089 N-(4-ethynylpyridin-2-yl)acetamide CAS No. 1445876-40-3

N-(4-ethynylpyridin-2-yl)acetamide

Cat. No. B2402089
M. Wt: 160.176
InChI Key: XDRVJGRCLHDJIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a triple bond (ethynyl group). The acetamide group is attached to the pyridine ring. The presence of nitrogen in the ring and the carbonyl group in the acetamide part can result in the formation of hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amides are generally polar due to the presence of a carbonyl group and a N-H bond, and they can participate in hydrogen bonding. This often makes them solid at room temperature and relatively high boiling .

Scientific Research Applications

  • Chemodivergent Synthesis of N-(pyridin-2-yl)amides

    • Field : Organic Chemistry .
    • Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine .
    • Method : The method involves controlling reaction conditions to form N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
    • Results : The reaction conditions were found to be mild and metal-free, and the synthesized N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    • Field : Medicinal Chemistry .
    • Application : This study involves the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives for potential biological activities .
    • Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Inhibitor of Hydrogen Peroxide Decomposition

    • Field : Industrial Chemistry .
    • Application : Acetanilide is used as an inhibitor of hydrogen peroxide decomposition .
    • Method : It is used to stabilize cellulose ester varnishes .
    • Results : This application helps in maintaining the stability of certain industrial products .
  • Intermediation in Rubber Accelerator Synthesis

    • Field : Industrial Chemistry .
    • Application : Acetanilide has found uses in the intermediation in rubber accelerator synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of rubber accelerator being synthesized .
    • Results : This application contributes to the production of rubber accelerators, which are important in the manufacture of rubber products .
  • Dyes and Dye Intermediate Synthesis

    • Field : Dye Chemistry .
    • Application : Acetanilide is used in dyes and dye intermediate synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of dye or dye intermediate being synthesized .
    • Results : This application contributes to the production of various dyes and dye intermediates .
  • Camphor Synthesis

    • Field : Organic Chemistry .
    • Application : Acetanilide is used in camphor synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the specific process of camphor synthesis .
    • Results : This application contributes to the production of camphor, a compound with various uses in medicine, cooking, and other fields .
  • Chemodivergent Synthesis of N-(pyridin-2-yl)amides

    • Field : Organic Chemistry .
    • Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
    • Method : The method involves controlling reaction conditions to form N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
    • Results : The reaction conditions were found to be mild and metal-free, and the synthesized N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
  • Pharmacological Activities of Phenoxy Acetamide

    • Field : Medicinal Chemistry .
    • Application : This study involves the design and synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) for potential biological activities .
    • Method : A series of novel phenoxy acetamide derivatives were designed, synthesized, and their biological activities were evaluated .
    • Results : This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Future Directions

The future directions for the study of this compound would depend on its potential applications. It could be interesting to study its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

N-(4-ethynylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-3-8-4-5-10-9(6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRVJGRCLHDJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethynylpyridin-2-yl)acetamide

Citations

For This Compound
1
Citations
J Li, D Smith, S Krishnananthan… - … Process Research & …, 2020 - ACS Publications
N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide (5) is a potent inhibitor of TGFβRI kinase that provides durable antitumor activity when …
Number of citations: 4 pubs.acs.org

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